Isoquinoline-6-carbaldehyde

Overview

Description

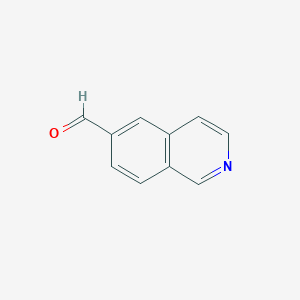

Isoquinoline-6-carbaldehyde is a heterocyclic aromatic compound featuring an isoquinoline backbone with an aldehyde functional group at the 6-position. Isoquinoline derivatives are pivotal in medicinal chemistry and organic synthesis due to their bioactivity and versatility as intermediates.

Preparation Methods

Synthetic Routes and Reaction Conditions: Isoquinoline-6-carbaldehyde can be synthesized through several methods. One common approach involves the Vilsmeier-Haack reaction, where isoquinoline is treated with a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride. This reaction introduces the aldehyde group at the desired position on the isoquinoline ring.

Another method involves the Pomeranz-Fritsch reaction, which synthesizes isoquinoline derivatives by cyclizing benzylamine derivatives with glyoxal or its equivalents under acidic conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized versions of the aforementioned methods, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Catalysts and solvents are chosen to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Isoquinoline-6-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a catalyst.

Major Products:

Oxidation: Isoquinoline-6-carboxylic acid.

Reduction: Isoquinoline-6-methanol.

Substitution: Various substituted isoquinoline derivatives depending on the electrophile used.

Scientific Research Applications

Chemical Properties and Structure

Isoquinoline-6-carbaldehyde (C₁₀H₇NO) is characterized by a fused isoquinoline structure with an aldehyde functional group. This unique configuration allows it to participate in various chemical reactions, making it a versatile building block in organic synthesis.

Medicinal Chemistry

This compound serves as an intermediate in the synthesis of several biologically active compounds. It plays a crucial role in the development of isoquinoline alkaloids, which have been extensively studied for their pharmacological properties.

Antiviral Activity

Recent studies have highlighted the potential antiviral properties of isoquinoline derivatives, including those derived from this compound. Research indicates that these compounds can interfere with viral replication pathways, making them promising candidates for antiviral drug development against viruses such as SARS-CoV-2 .

Anticancer Properties

Isoquinoline derivatives exhibit significant anticancer activity. For instance, compounds synthesized from this compound have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines . The structure-activity relationship (SAR) studies provide insights into how modifications to the isoquinoline framework can enhance their anticancer properties.

Synthetic Applications

This compound is utilized as a precursor in the synthesis of complex organic molecules. Its reactivity allows for various transformations, including:

- Condensation Reactions : It can undergo condensation with amines to form imines or Schiff bases, which are valuable intermediates in organic synthesis.

- Reduction Reactions : The aldehyde group can be reduced to alcohols or further transformed into carboxylic acids, expanding its utility in synthetic pathways .

The biological activities associated with isoquinoline derivatives are vast and include:

- Antibacterial and Antifungal Activity : Isoquinoline compounds have demonstrated effectiveness against a range of bacterial and fungal pathogens.

- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties, contributing to their therapeutic potential in treating inflammatory diseases .

Case Study 1: Antiviral Research

A study explored the antiviral mechanisms of isoquinoline derivatives against SARS-CoV-2. Molecular docking studies revealed that certain isoquinoline compounds showed strong binding affinities to viral proteins, suggesting potential as therapeutic agents against COVID-19 .

Case Study 2: Anticancer Development

Research on isoquinoline derivatives synthesized from this compound demonstrated significant cytotoxic effects on breast cancer cell lines. The study highlighted how structural modifications could enhance potency and selectivity against cancer cells while minimizing toxicity to normal cells .

Mechanism of Action

The mechanism of action of isoquinoline-6-carbaldehyde depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes, receptors, or nucleic acids. For example, some isoquinoline derivatives inhibit DNA synthesis by targeting bacterial DNA gyrase and topoisomerase IV, leading to bacterial cell death .

Comparison with Similar Compounds

Structural Analogues

The table below compares Isoquinoline-6-carbaldehyde with structurally related carbaldehydes and derivatives:

Electronic and Steric Effects

- Aldehyde Position: The 6-position in isoquinoline may offer distinct electronic effects compared to 3-carbaldehydes in quinoline (), influencing regioselectivity in reactions.

- Substituent Impact : Halogens (e.g., Cl in ) increase electrophilicity, while oxo groups () stabilize intermediates via resonance.

Biological Activity

Isoquinoline-6-carbaldehyde is a significant compound within the isoquinoline family, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is a nitrogen-containing heterocyclic aromatic compound characterized by an aldehyde group at the sixth position of the isoquinoline ring. Its structure allows it to participate in various biochemical interactions, leading to a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects .

Target Sites : this compound and its derivatives interact with multiple biological targets. They are known to inhibit DNA synthesis by cleaving bacterial DNA gyrase and type IV topoisomerase, which can lead to bacterial cell death.

Biochemical Pathways : The compound affects several key pathways:

- Antimicrobial Activity : It disrupts DNA synthesis pathways in bacteria.

- Antiviral Mechanisms : Isoquinoline derivatives have shown potential against viral infections by inhibiting viral replication processes .

- Cancer Cell Dynamics : Isoquinoline alkaloids can induce apoptosis, cell cycle arrest, and autophagy in cancer cells.

Biological Activities

This compound exhibits a range of biological activities:

- Antimicrobial Activity : Effective against various bacterial strains.

- Antiviral Activity : Demonstrated efficacy against viruses such as SARS-CoV-2 through mechanisms that involve interference with viral replication pathways .

- Anticancer Properties : Induces apoptosis and inhibits tumor growth in several cancer types .

- Anti-inflammatory Effects : Modulates inflammatory responses, which is beneficial in treating chronic inflammatory diseases .

Research Findings

Recent studies have highlighted the potential of isoquinoline derivatives in drug discovery:

- In Silico Studies : Molecular docking studies have shown promising binding affinities for isoquinoline derivatives against viral proteins, suggesting their potential as antiviral agents .

- In Vitro and In Vivo Studies : Laboratory studies indicate that this compound can inhibit the growth of cancer cells and reduce viral load in infected cells .

Case Studies

- Antiviral Research : A study explored the effectiveness of isoquinoline derivatives against SARS-CoV-2, revealing that certain compounds exhibited high binding affinities to viral proteins involved in replication .

- Cancer Treatment : Research on isoquinoline alkaloids demonstrated their ability to induce apoptosis in various cancer cell lines, suggesting their potential as therapeutic agents for cancer treatment .

Comparative Analysis

The biological activity of this compound can be compared with other isoquinoline derivatives:

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| Isoquinoline | Moderate antimicrobial properties | General inhibition of bacterial growth |

| Isoquinoline-5-carbaldehyde | Varies; less studied but shows some anticancer activity | Potentially similar mechanisms as 6-carbaldehyde |

| Berberine (a protoberberine) | Strong antiviral properties against multiple viruses | Inhibits viral replication pathways |

Q & A

Basic Research Questions

Q. What are the primary spectroscopic techniques for characterizing Isoquinoline-6-carbaldehyde, and how should data be interpreted?

- Methodological Answer : Employ nuclear magnetic resonance (NMR) spectroscopy to analyze aromatic protons and aldehyde functionality (δ ~9-10 ppm for aldehydes). Infrared (IR) spectroscopy confirms the C=O stretch (~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight and purity. For crystallographic confirmation, use single-crystal X-ray diffraction with programs like SHELXL for refinement . Always cross-reference spectral data with literature to resolve ambiguities.

Q. What synthetic routes are commonly used to prepare this compound, and what are their limitations?

- Methodological Answer : The compound is often synthesized via Friedel-Crafts acylation of isoquinoline derivatives or oxidation of 6-methylisoquinoline using oxidizing agents like MnO₂. Challenges include controlling regioselectivity and avoiding over-oxidation. Optimize reaction conditions (e.g., solvent, temperature) via factorial design experiments to improve yield. Monitor reaction progress using thin-layer chromatography (TLC) .

Q. How can researchers ensure purity and stability of this compound during storage?

- Methodological Answer : Store the compound in amber vials under inert gas (argon/nitrogen) at –20°C to prevent oxidation. Purity should be verified via HPLC with a C18 column and UV detection (λ = 254 nm). For stability studies, conduct accelerated degradation tests under varying pH, temperature, and light conditions .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Perform systematic meta-analysis of existing studies to identify variables affecting activity (e.g., substituent effects, assay protocols). Use standardized cell-based assays (e.g., IC₅₀ determinations) under controlled conditions. Validate findings with orthogonal methods, such as computational docking (e.g., AutoDock Vina) to correlate activity with binding affinity .

Q. How can computational methods predict the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer : Apply density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and reaction pathways. Use software like Gaussian or ORCA to calculate Fukui indices for electrophilicity. Compare results with experimental kinetic data to validate predictive accuracy .

Q. What crystallographic challenges arise in determining this compound’s structure, and how are they addressed?

- Methodological Answer : Twinning or disorder in crystals may occur due to the aldehyde’s flexibility. Use SHELXD for phase determination and SHELXL for refinement with TWIN/BASF commands. Employ Hirshfeld surface analysis to resolve weak intermolecular interactions. High-resolution synchrotron data improves model accuracy .

Q. How can researchers design experiments to study the compound’s role in modulating enzyme activity?

- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants. Pair these with molecular dynamics simulations (e.g., GROMACS) to explore conformational changes. Validate mechanistic hypotheses via site-directed mutagenesis of target enzymes .

Q. Data Analysis and Reporting

Q. What statistical approaches are recommended for analyzing dose-response data in this compound bioassays?

- Methodological Answer : Apply nonlinear regression models (e.g., log(inhibitor) vs. response in GraphPad Prism) to calculate EC₅₀/IC₅₀ values. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Report confidence intervals and effect sizes to enhance reproducibility .

Q. How should researchers document synthetic procedures to ensure reproducibility?

- Methodological Answer : Adhere to the STRENDA guidelines, detailing solvent grades, catalyst loadings, and reaction times. Include NMR raw data (FID files) and chromatograms in supplementary materials. Use electronic lab notebooks (ELNs) for real-time tracking of experimental variables .

Q. Ethical and Literature Considerations

Q. What frameworks ensure ethical rigor in studies involving this compound’s toxicological profiling?

- Methodological Answer : Follow the OECD Guidelines for Chemical Testing (e.g., Test No. 423 for acute oral toxicity). Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to justify animal or cell-based studies. Include negative controls and blinded assessments to minimize bias .

Q. How can systematic reviews address gaps in literature on this compound’s applications?

Properties

IUPAC Name |

isoquinoline-6-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO/c12-7-8-1-2-10-6-11-4-3-9(10)5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXPXHJKHWVCCRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50571038 | |

| Record name | Isoquinoline-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50571038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173089-81-1 | |

| Record name | Isoquinoline-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50571038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isoquinoline-6-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.